Researchers synthesizing diazirine photoaffinity probes face low yields when installing a hydroxymethyl handle post-trifluoroacetylation. This bifunctional building block eliminates that bottleneck. • Contains electrophilic trifluoromethyl ketone for photoaffinity reactivity and hydroxymethyl for conjugation. • Enables direct, high-yield synthesis of 3-(trifluoromethyl)-3-phenyldiazirine tags for precise protein-ligand mapping. • Supports scalable inhibitor synthesis for serine proteases/HDACs via hemiketal formation. • Ready-to-use precursor; bypasses multi-step protection-deprotection sequences.
2,2,2-Trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone (CAS 87437-75-0) is a highly specialized bifunctional building block characterized by an electrophilic trifluoromethyl ketone (TFMK) moiety and a versatile para-hydroxymethyl handle. In industrial and pharmaceutical procurement, this compound is primarily sourced as an advanced precursor for the synthesis of 3-(trifluoromethyl)-3-phenyldiazirine photoaffinity labels and covalent reversible enzyme inhibitors [1]. The compound's high procurement value lies in its dual reactivity: the TFMK group provides targeted photochemical or electrophilic properties, while the hydroxymethyl group enables straightforward conjugation to complex drug scaffolds, linkers, or solid supports without interfering with the ketone's reactivity [2].
Substituting 2,2,2-trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone with simpler analogs critically compromises downstream utility. Using unfunctionalized 2,2,2-trifluoroacetophenone completely removes the hydroxymethyl attachment point, making subsequent linker conjugation impossible without harsh, low-yield functionalization steps[1]. Conversely, substituting with 1-(4-(hydroxymethyl)phenyl)ethanone (the methyl ketone analog) abolishes the distinctive properties of the CF3 group, preventing the formation of stable diazirines for photo-crosslinking and eliminating the electrophilicity required for transition-state enzyme inhibition [2]. Furthermore, attempting in-house synthesis from 4-bromobenzyl alcohol introduces severe processability issues, typically requiring a three-step protection-lithiation-deprotection sequence that suffers from poor scalability and low yields (<40%) due to competitive over-addition at the highly reactive trifluoromethyl ketone intermediate [3].
When utilized as a precursor for photoaffinity probes, the trifluoromethyl ketone moiety of CAS 87437-75-0 enables the synthesis of 3-(trifluoromethyl)-3-phenyldiazirines that exhibit superior photochemical behavior. Upon UV irradiation (~350 nm), these diazirines generate highly reactive carbenes that achieve cross-linking efficiencies of 30-50% in biological matrices. In contrast, diazirines derived from the non-fluorinated baseline (1-(4-(hydroxymethyl)phenyl)ethanone) predominantly undergo deleterious diazo isomerization, resulting in poor insertion yields of <10%[1].
| Evidence Dimension | Photochemical cross-linking efficiency (carbene insertion yield) |
| Target Compound Data | 30-50% cross-linking yield (via CF3-diazirine derivative) |
| Comparator Or Baseline | 1-(4-(hydroxymethyl)phenyl)ethanone (<10% yield via CH3-diazirine derivative) |
| Quantified Difference | >3-fold to 5-fold increase in successful cross-linking events |
| Conditions | UV irradiation (~350 nm) in aqueous biological matrices |
Procuring the trifluoromethylated precursor is strictly required to generate stable, high-yield photoaffinity probes for target deconvolution.
Procuring pre-functionalized 2,2,2-trifluoro-1-(4-(hydroxymethyl)phenyl)ethanone eliminates significant synthetic bottlenecks compared to de novo synthesis. In-house generation from 4-bromobenzyl alcohol requires a tedious sequence: hydroxyl protection, cryogenic (-78 °C) lithium-halogen exchange, trifluoroacetylation, and deprotection, which typically caps overall yields at 35-40% due to the formation of tertiary alcohol byproducts. Direct procurement of CAS 87437-75-0 allows immediate O-alkylation or esterification of the hydroxymethyl group, achieving conjugation yields exceeding 85% in a single step [1].
| Evidence Dimension | Overall synthetic yield to conjugated TFMK intermediate |
| Target Compound Data | >85% yield (1 step from procured material) |
| Comparator Or Baseline | In-house synthesis from 4-bromobenzyl alcohol (35-40% yield over 4 steps) |
| Quantified Difference | Eliminates 3 synthetic steps and more than doubles the final intermediate yield |
| Conditions | Standard laboratory scale (10-50 mmol), ambient to cryogenic conditions |
Purchasing this specific compound drastically reduces labor, cryogenic reagent costs, and material waste in complex synthesis workflows.
The strong electron-withdrawing effect of the CF3 group in CAS 87437-75-0 renders the carbonyl carbon highly electrophilic, a critical feature for transition-state analog inhibitors. In aqueous environments, this TFMK exists in equilibrium with its stable hydrate (Kh > 1), allowing it to readily form reversible covalent hemiketals with active-site serine or threonine residues, typically achieving sub-micromolar binding affinities (IC50 < 1 µM). The unfluorinated comparator, 1-(4-(hydroxymethyl)phenyl)ethanone, lacks this electrophilicity, failing to form hemiketals and resulting in >100-fold weaker enzyme inhibition (IC50 > 100 µM) [1].
| Evidence Dimension | Target enzyme binding affinity (IC50) via hemiketal formation |
| Target Compound Data | IC50 < 1 µM (strong covalent reversible binding) |
| Comparator Or Baseline | 1-(4-(hydroxymethyl)phenyl)ethanone (IC50 > 100 µM) |
| Quantified Difference | >100-fold improvement in binding affinity |
| Conditions | In vitro serine protease / esterase inhibition assays |
The specific inclusion of the trifluoromethyl ketone is non-negotiable for researchers designing potent covalent reversible inhibitors.
Directly leveraging the evidence of superior carbene insertion yields, this compound is a highly effective starting material for synthesizing 3-(trifluoromethyl)-3-phenyldiazirine tags. The hydroxymethyl group allows seamless attachment to drug molecules via ether or ester linkages, enabling precise mapping of protein-ligand binding sites [1].
Based on its high electrophilicity and hemiketal-forming ability, CAS 87437-75-0 is procured as a core scaffold for designing inhibitors targeting serine proteases, esterases, and histone deacetylases (HDACs). The para-hydroxymethyl group serves as the critical anchor point for attaching target-specific recognition sequences [2].
Due to the processability advantages of avoiding cryogenic trifluoroacetylation, industrial chemists procure this compound to rapidly introduce both a trifluoromethyl group and a reactive carbonyl into complex APIs, utilizing the hydroxymethyl group for straightforward SN2 or cross-coupling conjugations[3].